
4-Cyclohexylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylazetidin-2-one can be achieved through various methods. . This photochemical reaction is efficient for constructing azetidines, although it has faced challenges due to the inherent reactivity of the imine component.
Another practical synthetic approach involves the use of ketenes and Schiff bases, which can be employed to synthesize azetidinones with high regio- and stereoselectivity . This method avoids the need for column chromatographic separation, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by employing scalable and cost-effective methods. The use of readily available starting materials, mild reaction conditions, and efficient purification techniques are essential for achieving high yields and purity. Industrial processes often focus on minimizing the use of hazardous reagents and solvents to ensure safety and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: The azetidinone ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated azetidinones, reduced azetidines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development.
Applications De Recherche Scientifique
4-Cyclohexylazetidin-2-one has a wide range of applications in scientific research:
Biology: Azetidinones are investigated for their role in enzyme inhibition and as potential therapeutic agents.
Industry: this compound is utilized in the synthesis of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylazetidin-2-one involves its interaction with specific molecular targets and pathways. In the context of β-lactam antibiotics, azetidinones inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking . This inhibition leads to bacterial cell lysis and death. Additionally, azetidinones can act as enzyme inhibitors, modulating various biochemical pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-one: The parent compound of 4-Cyclohexylazetidin-2-one, known for its β-lactam ring structure and use in antibiotics.
2-Thioxoimidazolidin-4-one: A related heterocycle with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for drug design and other applications.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4-cyclohexylazetidin-2-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) |
Clé InChI |
CEZFFLGIKBGULC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


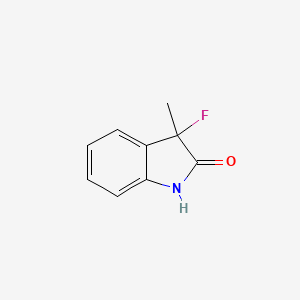

![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)

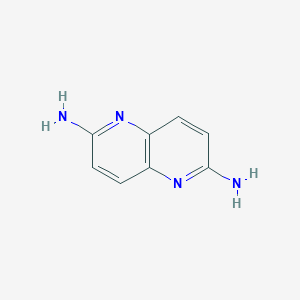


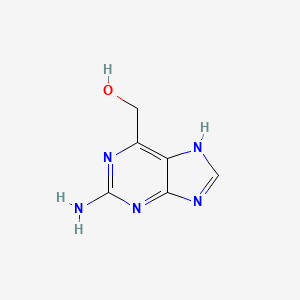

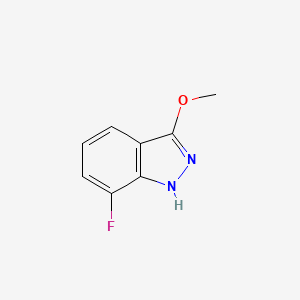
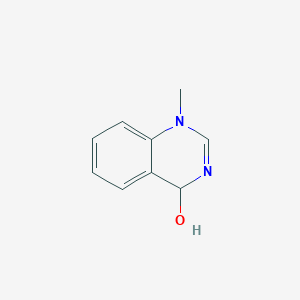


![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
